methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate
Description
Methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate is a structurally complex benzoate derivative characterized by a fused benzopyran ring system and a chloro-substituted aromatic core. The compound integrates a 3,4-dihydro-1H-2-benzopyran-1-one (isocoumarin) moiety linked via an amide bond to a methyl 4-chloro-2-aminobenzoate scaffold.
Properties
IUPAC Name |
methyl 4-chloro-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO5/c1-24-17(22)13-7-6-11(19)9-14(13)20-16(21)15-8-10-4-2-3-5-12(10)18(23)25-15/h2-7,9,15H,8H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPRUQHQRFUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-aminobenzoic acid and 1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid.
Coupling Reaction: The two starting materials are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Table 2: Functional Group Impact on Properties
Research Implications
The benzopyran-amido scaffold in methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate offers a balance of lipophilicity and rigidity, making it a candidate for drug discovery.
Biological Activity
Methyl 4-chloro-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)benzoate is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzopyran structure, which is known for its diverse biological activities. The presence of the 4-chloro group and the amido linkage contributes to its unique pharmacological profile.
Antioxidant Activity
Research indicates that benzopyran derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Cytotoxic Effects
In vitro studies have demonstrated that certain benzopyran derivatives possess cytotoxic effects against cancer cell lines. For example, derivatives related to this compound were evaluated for their antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 4-chloro... | MCF-7 | 23–28 |
| Methyl 4-chloro... | MDA-MB-231 | 24–26 |
This table illustrates the potency of the compound in inhibiting cancer cell proliferation.
Relaxant Activity
A study on related benzopyran compounds highlighted their relaxant activity on smooth muscle tissues. The mechanism involved potassium channel activation, which is critical for muscle relaxation. This suggests potential therapeutic applications in conditions characterized by smooth muscle contraction .
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound may inhibit oxidative stress by neutralizing free radicals and upregulating endogenous antioxidant enzymes.
- Cell Cycle Arrest : Research indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Potassium Channel Modulation : As noted in studies on similar compounds, the activation of potassium channels can lead to vasodilation and reduced muscle tone.
Study on Anticancer Properties
A recent study investigated the effects of methyl 4-chloro derivatives on breast cancer cell lines. The findings revealed that these compounds significantly inhibited cell viability and induced apoptosis through caspase activation pathways. This highlights their potential as chemotherapeutic agents .
Study on Smooth Muscle Relaxation
Another study focused on the relaxant properties of benzopyran derivatives in guinea pig tracheal spirals. The results demonstrated that certain substitutions enhanced relaxant activity compared to standard drugs like cromakalim, suggesting a promising avenue for treating respiratory conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
